Sulfo-SIAB sodium

HIV vaccine immunogen design crosslinker comparison

Bioconjugation workflows requiring DMSO or DMF for linker dissolution risk protein denaturation and assay variability. Sulfo-SIAB sodium (CAS 144650-93-1) eliminates organic co-solvents with direct aqueous solubility (~10 mM), enabling native-condition amine-to-sulfhydryl conjugation. • 10.6 Å rigid aromatic spacer provides defined epitope presentation; outperforms SM(PEG)₂ in HIV-1 neutralizing antibody response studies. • Non-cleavable thioether bond ensures conjugate integrity during long-term storage and assay workflows. • Membrane-impermeable sulfo-NHS ester restricts labeling to cell surfaces for receptor mapping and immunotoxin preparation. • ≥98% purity; shipped ambient; store at -20°C protected from light.

Molecular Formula C13H10IN2NaO8S
Molecular Weight 504.19 g/mol
CAS No. 144650-93-1
Cat. No. B014142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-SIAB sodium
CAS144650-93-1
SynonymsSulfo-SIAB;  1-[[4-[(Iodoacetyl)amino]benzoyl]oxy]-2,5-dioxo-3-pyrrolidinesulfonic Acid Monosodium Salt
Molecular FormulaC13H10IN2NaO8S
Molecular Weight504.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1
InChIKeyHHSGWIABCIVPJT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-SIAB: Core Properties & Crosslinker Identity


Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate (commonly known as Sulfo-SIAB, CAS 144650-93-1) is a water‑soluble, heterobifunctional crosslinker that belongs to the N‑hydroxysulfosuccinimide (sulfo‑NHS) ester class . It contains an amine‑reactive sulfo‑NHS ester at one end and a sulfhydryl‑reactive iodoacetyl group at the other, connected by a rigid aromatic spacer arm measuring 10.6 Å . Supplied as a sodium salt, it enables controlled two‑step amine‑to‑sulfhydryl conjugation in aqueous environments and is widely employed in bioconjugation, immunoassay development, and vaccine immunogen preparation . Its non‑cleavable thioether linkage provides permanent covalent attachment between biomolecules .

A
Aqueous amine-to-sulfhydryl conjugation
water-soluble, no organic co-solvent required
B
Non-cleavable thioether linkage
permanent covalent attachment for extracellular stability
C
Rigid 10.6 Å spacer arm
defined intermediate distance between conjugated partners

Why Sulfo-SIAB Cannot Be Replaced by Generic Crosslinkers


Heterobifunctional crosslinkers are not interchangeable commodities. Subtle variations in spacer arm length, solubility, reactive moiety chemistry, and linker stability profoundly impact conjugation efficiency, immunogen antigenicity, and final assay performance [1][2]. Sulfo‑SIAB uniquely combines (i) a water‑soluble sulfo‑NHS ester that eliminates the need for organic co‑solvents such as DMSO or DMF ; (ii) a 10.6 Å rigid aromatic spacer that provides a defined distance between conjugated partners, distinguishing it from shorter (e.g., 8.3 Å Sulfo‑SMCC) or longer linkers ; (iii) a non‑cleavable iodoacetyl‑thiol chemistry that forms a permanent thioether bond, unlike disulfide‑based cleavable reagents [3]; and (iv) documented superior immunogen performance in head‑to‑head vaccine studies compared with alternative linkers such as SM(PEG)₂ and MBS [1]. The evidence below demonstrates exactly where these differences translate into quantifiable selection criteria.

Attribute
Sulfo-SIAB
Generic alternative may differ
Spacer architecture
Rigid aromatic 10.6 Å
Flexible PEG or shorter/longer spans may shift conjugate geometry
Aqueous solubility
Directly soluble to ~10 mM
Non-sulfonated analogs require organic co-solvent, risking protein denaturation
Linker stability
Iodoacetyl; more stable in solution
Maleimide-based linkers undergo ring-opening hydrolysis, reducing conjugation efficiency

Quantitative Evidence for Sulfo-SIAB


Immunogen Performance: Sulfo-SIAB vs. SM(PEG)₂

In a direct comparison of crosslinkers used to conjugate HIV‑1 fusion peptide (FP8) to recombinant tetanus toxoid heavy‑chain fragment C (rTTHC), Sulfo‑SIAB yielded superior immunogenicity over SM(PEG)₂. Mice immunized with Sulfo‑SIAB‑linked FP8‑rTTHC conjugates mounted higher anti‑FP and anti‑Env trimer immune responses after the priming phase, and neutralization responses against the BG505 Δ611 glycan variant trended higher for the Sulfo‑SIAB group following trimer boosts [1]. Furthermore, bio‑layer interferometry (BLI) assessment of antigenic specificity demonstrated that Sulfo‑SIAB‑linked conjugates exhibited the highest level of immunogen antigenic specificity among three linkers tested (MBS, SM(PEG)₂, Sulfo‑SIAB) [1].

Immunogen performance
Head-to-head
Sulfo-SIABhigher anti-FP/Env responses; highest antigenic specificity
SM(PEG)₂lower immune responses
MBSlower antigenic specificity
Reported immunogen ranking context; supports vaccine conjugate workflow selection
Mouse model; BLI and neutralization data in primary source
HIV vaccine immunogen design crosslinker comparison

Solution Stability vs. Maleimide-Based Crosslinkers

Sulfo‑SIAB was explicitly noted to be more stable in solution than maleimide‑based crosslinkers such as MBS, while maintaining comparable hydrophobicity [1]. Maleimide groups are susceptible to ring‑opening hydrolysis in aqueous buffers, which can compromise conjugation efficiency and product homogeneity. In contrast, the iodoacetyl group of Sulfo‑SIAB exhibits greater aqueous stability, enabling more reproducible conjugation workflows without the strict pH and time constraints required for maleimide reagents [1][2].

Solution stability
Head-to-head
Sulfo-SIABmore stable in aqueous solution
MBSless stable; maleimide ring-opening
May support extended working time and batch reproducibility
Qualitative comparison; degradation kinetics in referenced literature
crosslinker stability maleimide hydrolysis

Aqueous Degradation vs. SM(PEG)₂ and Sulfo-GMBS

A dedicated RPLC‑UV study evaluated the degradation pathways of three NHS‑ester crosslinkers used in the same HIV‑1 fusion peptide vaccine process. Sulfo‑SIAB exhibited the slowest degradation in water among the three reagents tested, while degradation rates varied significantly with buffer composition and pH [1]. The NHS leaving group hydrolyzes quickly upon dissolution, but further degradation of the iodoacetyl moiety proceeds more slowly, providing a defined window for effective conjugation before inactivation [1].

Aqueous degradation
Head-to-head
Sulfo-SIABslowest degradation in water
SM(PEG)₂ / Sulfo-GMBSfaster degradation
Supports hold-time and buffer-condition selection in process development
RPLC-UV kinetic study; full parameters in primary source
degradation kinetics RPLC‑UV process control

Water Solubility vs. Non-Sulfonated SIAB

Sulfo‑SIAB is supplied as a sodium salt and is directly soluble in aqueous buffers to approximately 10 mM, whereas its non‑sulfonated counterpart SIAB is water‑insoluble and requires prior dissolution in organic solvents such as DMSO or DMF before addition to aqueous reaction mixtures . This solubility difference eliminates the need for organic co‑solvents that can denature sensitive proteins, simplifies buffer preparation, and enables homogeneous reaction conditions .

Water solubility
Data to verify
~10 mM in aqueous buffer
Aqueous solubility context; eliminates organic co-solvent requirement
Supplier-reported solubility; verify under specific buffer conditions
aqueous bioconjugation solubility sulfo‑NHS

Spacer Arm Length Comparison

Sulfo‑SIAB features a 10.6 Å spacer arm derived from its rigid aminobenzoate core, placing it in the 'mid‑length' category . This distinguishes it from shorter crosslinkers such as Sulfo‑SMCC (8.3 Å) and Sulfo‑GMBS/MBS (7.3 Å), as well as longer options like Sulfo‑SMPB (11.6 Å) and LC‑SMCC (16.2 Å) . The 10.6 Å span influences the maximum distance between conjugated amines and sulfhydryls, which can affect epitope accessibility, steric hindrance, and the functional activity of the resulting conjugate.

Spacer arm length
Class-level
10.6 Å (rigid aromatic)
Intermediate distance; may balance steric hindrance and conformational definition
Theoretical dimension; geometry depends on protein surface
spacer arm crosslinker geometry bioconjugation

Non-Cleavable vs. Cleavable Linker Chemistry

Sulfo‑SIAB forms a permanent, non‑cleavable thioether bond upon reaction with sulfhydryl groups, whereas alternative linkers such as LC‑SPDP incorporate a disulfide bond that is reducible under physiological reducing conditions [1]. Non‑cleavable linkers are preferred for applications requiring extracellular or long‑term conjugate stability, while cleavable linkers are intentionally designed for intracellular payload release [1].

Non-cleavable chemistry
Class-level
Permanent thioether bond vs. reducible disulfide
Supports extracellular stability; review application-specific payload requirements
Binary classification; class-level inference
non‑cleavable linker thioether conjugate stability

Sulfo-SIAB Application Scenarios


GMP Peptide-Carrier Vaccine Manufacturing

Based on the head‑to‑head demonstration that Sulfo‑SIAB outperforms SM(PEG)₂ in eliciting HIV‑1 neutralizing responses and provides the highest immunogen antigenic specificity among tested linkers [1], this crosslinker is a rational choice for manufacturing clinical‑grade peptide‑carrier conjugate vaccines. Its water solubility eliminates organic solvent handling in GMP suites, while its documented solution stability supports reproducible, scalable conjugation processes [1][2].

Aqueous Antibody-Enzyme & Nanoparticle Conjugates

For preparing enzyme‑labeled antibodies for immunoassays or antibody‑coated nanoparticles for diagnostics, Sulfo‑SIAB's direct aqueous solubility (~10 mM) avoids the need for DMSO or DMF that can denature sensitive proteins or destabilize colloidal suspensions . Its non‑cleavable thioether bond ensures that the conjugate remains intact throughout assay workflows and storage . Comparative studies have employed Sulfo‑SIAB alongside other monovalent linkers (glutaraldehyde, sulfo‑SMCC) in nanoparticle‑based immunoassay optimization [3].

Cell-Surface Protein Crosslinking

Because Sulfo‑SIAB is membrane‑impermeable due to its charged sulfonate group, it selectively modifies cell‑surface primary amines without penetrating into the cytosol . This property makes it suitable for mapping cell‑surface protein interactions, receptor‑ligand proximity studies, and preparing immunotoxins where extracellular targeting is required [4].

Bioconjugation with Defined Mid-Range Spacer

When steric hindrance between conjugated biomolecules must be balanced against linker‑induced conformational flexibility, the 10.6 Å rigid spacer of Sulfo‑SIAB offers a defined intermediate distance. This distinguishes it from shorter alternatives (e.g., 8.3 Å Sulfo‑SMCC) that may restrict epitope accessibility and longer PEG‑based linkers that introduce conformational flexibility . Applications include site‑specific antibody conjugation for ADC candidate screening and preparing structurally defined hapten‑carrier conjugates.

Application
Selection Property
Validation Focus
Peptide-carrier vaccine conjugate research
Immunogen antigenic specificity context
Conjugate-mediated immune response endpoint review
Aqueous antibody-enzyme / nanoparticle conjugation
Direct aqueous solubility; non-cleavable thioether stability
Protein integrity and colloidal stability during workflow
Cell-surface protein crosslinking
Membrane-impermeable sulfo-NHS ester
Extracellular labeling specificity verification
Bioconjugation with defined mid-range spacer
Rigid 10.6 Å aromatic spacer arm
Epitope accessibility and steric hindrance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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